

A Technical Guide to Mohr's Salt: Properties and Laboratory Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferrous ammonium sulfate*

Cat. No.: *B155514*

[Get Quote](#)

This technical guide provides an in-depth overview of Mohr's salt (Ammonium iron(II) sulfate), a crucial reagent in analytical chemistry. Tailored for researchers, scientists, and professionals in chemical analysis, this document details its fundamental chemical properties and standardized laboratory protocols.

Core Chemical Data

Mohr's salt, named after the German chemist Karl Friedrich Mohr, is a double salt of ferrous sulfate and ammonium sulfate.^{[1][2][3]} Its stability against oxidation, compared to ferrous sulfate, makes it a preferred primary standard in quantitative analysis, particularly in redox titrations.^{[4][5]}

Below is a summary of its key chemical properties:

Property	Value
Chemical Name	Ammonium iron(II) sulfate hexahydrate
Chemical Formula	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$
Molar Mass (Hexahydrate)	392.13 g/mol
Molar Mass (Anhydrous)	284.05 g/mol
Appearance	Pale green crystalline solid
Crystal Structure	Monoclinic

When dissolved in water, Mohr's salt forms an aqua complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, which has an octahedral molecular geometry.[\[1\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of Mohr's salt and its application in the standardization of potassium permanganate.

Protocol 1: Synthesis of Mohr's Salt

This protocol outlines the laboratory preparation of Mohr's salt from its constituent salts. The principle of this synthesis is the crystallization from an aqueous solution containing equimolar amounts of ferrous sulfate and ammonium sulfate.[\[5\]](#)[\[6\]](#) The addition of dilute sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and to inhibit the oxidation of Fe^{2+} to Fe^{3+} ions.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Dilute sulfuric acid (H_2SO_4)
- Distilled water
- Glassware (beakers, conical flask, funnel, glass rod)
- Heating apparatus (tripod stand, wire gauze)
- Filtration apparatus (filter paper)
- Crystallization dish

Procedure:

- Preparation of Solutions: Accurately weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 7.0 g) and ammonium sulfate (e.g., 3.5 g).

- Dissolution: In a clean beaker, dissolve the weighed salts in distilled water to which a few milliliters (2-3 mL) of dilute sulfuric acid have been added.[6]
- Heating and Concentration: Gently heat the solution to ensure complete dissolution of the salts. Concentrate the solution by heating it until the crystallization point is reached. This can be tested by dipping a glass rod into the solution; small crystals should form on the rod upon cooling.
- Crystallization: Cover the crystallization dish and set it aside to cool slowly and undisturbed. Pale green crystals of Mohr's salt will separate from the solution.
- Isolation and Drying: Decant the mother liquor. Wash the crystals with a small amount of cold distilled water to remove impurities. Dry the crystals by pressing them between sheets of filter paper.

Protocol 2: Standardization of Potassium Permanganate (KMnO₄) using Mohr's Salt

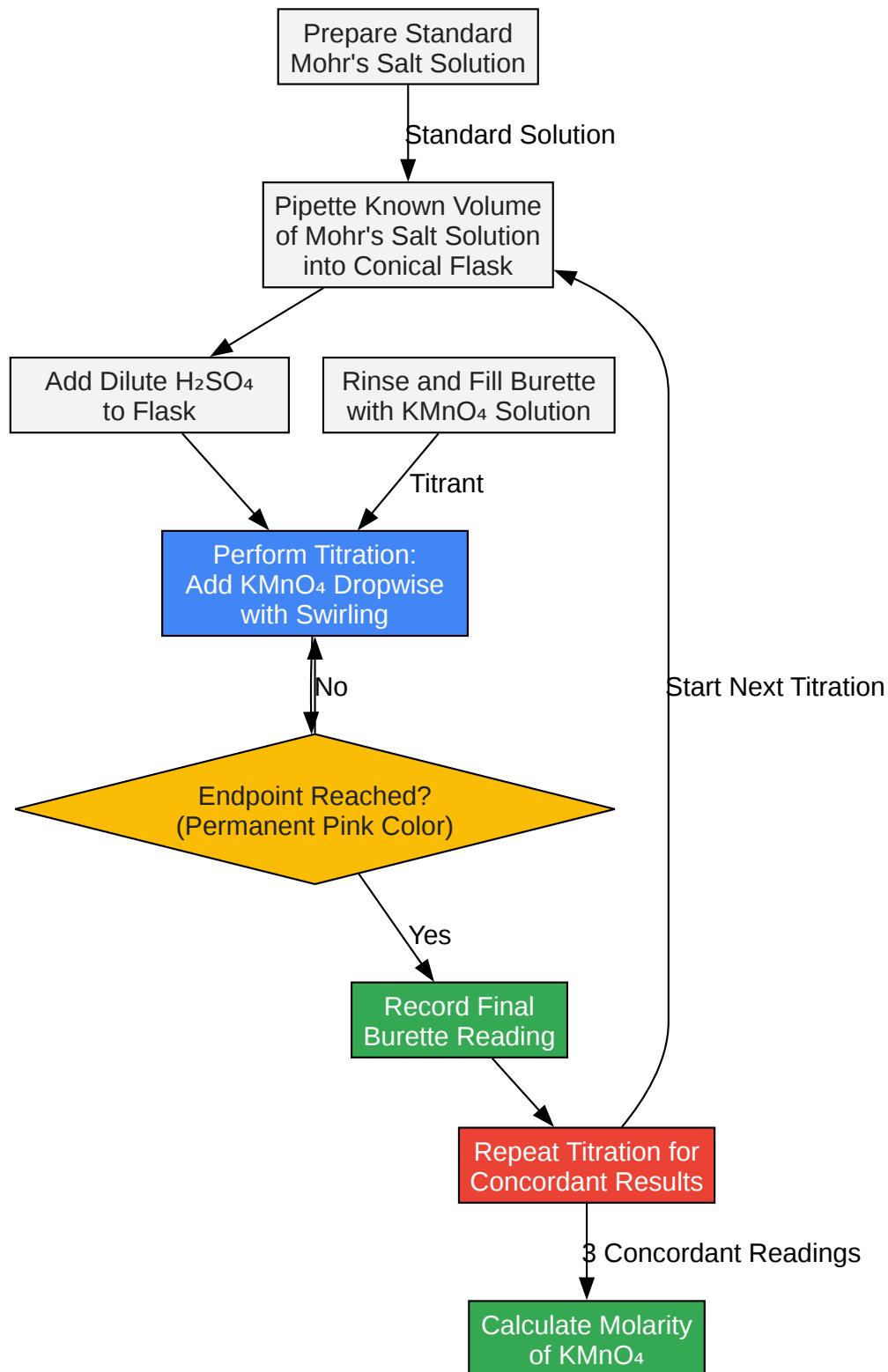
This protocol describes the use of Mohr's salt as a primary standard to determine the exact concentration of a potassium permanganate solution. This is a classic example of a redox titration where KMnO₄ acts as a self-indicator.[9]

Materials:

- Standard solution of Mohr's salt (prepared as in Protocol 1 or by accurately weighing the pure salt)
- Potassium permanganate (KMnO₄) solution of unknown concentration
- Dilute sulfuric acid (H₂SO₄)
- Titration apparatus (burette, pipette, conical flask, burette stand)

Procedure:

- Preparation of the Burette: Rinse and fill the burette with the potassium permanganate solution. Record the initial burette reading.


- Preparation of the Analyte: Pipette a known volume (e.g., 10 mL) of the standard Mohr's salt solution into a conical flask.
- Acidification: Add approximately a test tube full of dilute sulfuric acid to the conical flask. This acidic medium is essential for the reduction of KMnO_4 .
- Titration: Titrate the Mohr's salt solution with the KMnO_4 solution from the burette. Add the KMnO_4 dropwise while constantly swirling the conical flask.
- Endpoint Determination: The endpoint is reached when a permanent pale pink color persists in the solution. This indicates that all the Fe^{2+} ions have been oxidized to Fe^{3+} .
- Replication: Repeat the titration until at least three concordant readings (volumes of KMnO_4 used) are obtained.

Ionic Reactions:

- Oxidation half-reaction: $\text{Fe}^{2+} \rightarrow \text{Fe}^{3+} + \text{e}^-$
- Reduction half-reaction: $\text{MnO}_4^- + 8\text{H}^+ + 5\text{e}^- \rightarrow \text{Mn}^{2+} + 4\text{H}_2\text{O}$
- Overall reaction: $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the standardization of a potassium permanganate solution using a standard solution of Mohr's salt.

Workflow for Standardization of KMnO₄ with Mohr's Salt[Click to download full resolution via product page](#)Caption: Workflow for KMnO₄ Standardization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 2. testbook.com [testbook.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. nbinno.com [nbinno.com]
- 6. Preparation of Mohr's Salt: Step-by-Step Guide for Students [vedantu.com]
- 7. aakash.ac.in [aakash.ac.in]
- 8. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 9. Mohr salt titration [unacademy.com]
- To cite this document: BenchChem. [A Technical Guide to Mohr's Salt: Properties and Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155514#chemical-formula-and-molar-mass-of-mohr-s-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com